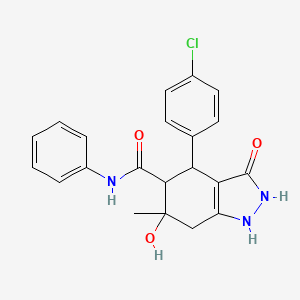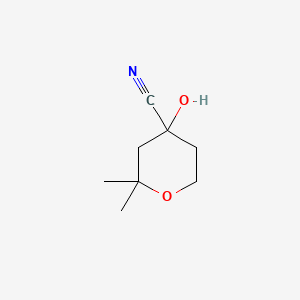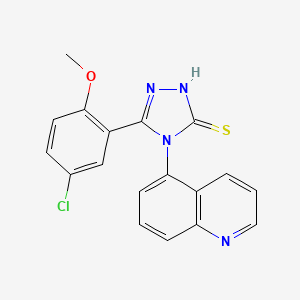![molecular formula C20H15NO4S2 B10870128 (5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10870128.png)
(5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of chromenylidene thiazolones This compound is characterized by its unique structure, which includes a chromenylidene moiety linked to a thiazolone ring
Preparation Methods
The synthesis of 5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenylidene Intermediate: This step involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromone derivative under acidic or basic conditions to form the chromenylidene intermediate.
Cyclization with Thiazolone: The chromenylidene intermediate is then reacted with a thiazolone derivative in the presence of a base to form the final product, 5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halides or amines, forming substituted derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.
Medicine: Research has indicated its potential as an anticancer, antibacterial, and antifungal agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
5-[2-(3,4-DIMETHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-THIOXO-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C20H15NO4S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(5Z)-5-[2-(3,4-dimethoxyphenyl)chromen-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15NO4S2/c1-23-15-8-7-11(9-17(15)24-2)16-10-13(18-19(22)21-20(26)27-18)12-5-3-4-6-14(12)25-16/h3-10H,1-2H3,(H,21,22,26)/b18-13- |
InChI Key |
RMSMMRWANZZFPW-AQTBWJFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C/C(=C/3\C(=O)NC(=S)S3)/C4=CC=CC=C4O2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C3C(=O)NC(=S)S3)C4=CC=CC=C4O2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide](/img/structure/B10870047.png)
![Methyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870051.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870055.png)
![Methyl 4-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10870056.png)


![Ethyl 2-{[(acetylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10870081.png)
![[(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B10870087.png)
![Ethyl 1-[5-(1H-pyrrol-1-YL)-1,3,4-thiadiazol-2-YL]-4-piperidinecarboxylate](/img/structure/B10870091.png)
![2-Chloro-1-[9-hydroxy-9-(1-pyrrolidinylmethyl)-3-azaspiro[5.5]undec-3-YL]-1-propanone](/img/structure/B10870105.png)


![4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide](/img/structure/B10870110.png)
![N-[(4E)-2-(4-methoxyphenyl)-6-(propan-2-yloxy)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine](/img/structure/B10870115.png)
